Pyrogallol-2-O-sulphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

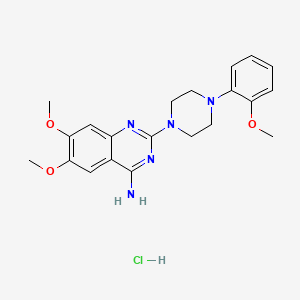

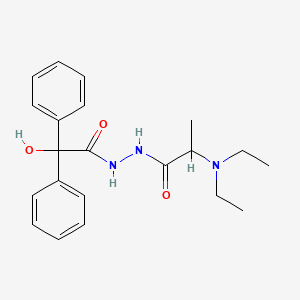

Pyrogallol-2-O-sulfate is a sulfated derivative of pyrogallol, a naturally occurring polyphenol. Pyrogallol itself is known for its antioxidant properties and is found in various plants. The sulfation of pyrogallol enhances its solubility and modifies its biological activity, making pyrogallol-2-O-sulfate an interesting compound for scientific research and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of pyrogallol-2-O-sulfate typically involves the sulfation of pyrogallol. This can be achieved by reacting pyrogallol with sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent such as pyridine or dimethylformamide. The reaction is usually carried out at low temperatures to prevent over-sulfation and degradation of the pyrogallol .

Industrial Production Methods: In an industrial setting, the production of pyrogallol-2-O-sulfate can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the continuous addition of pyrogallol and the sulfating agent into the reactor, followed by purification steps such as crystallization or chromatography to isolate the desired product .

Types of Reactions:

Oxidation: Pyrogallol-2-O-sulfate can undergo oxidation reactions to form quinones.

Reduction: The compound can be reduced back to pyrogallol using reducing agents like sodium borohydride.

Substitution: Sulfate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Alkyl halides or amines in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Quinones.

Reduction: Pyrogallol.

Substitution: Alkylated or aminated derivatives of pyrogallol.

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of pyrogallol-2-O-sulfate involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative stress.

Anti-inflammatory Effects: Pyrogallol-2-O-sulfate inhibits the activation of microglial cells and reduces the expression of pro-inflammatory cytokines.

Neovascularization Inhibition: The compound decreases the expression of vascular endothelial growth factor, thereby inhibiting the formation of new blood vessels in pathological conditions such as diabetic retinopathy.

Comparaison Avec Des Composés Similaires

Gallic Acid: Another polyphenol with similar antioxidant properties but different solubility and biological activity profiles.

Uniqueness: Pyrogallol-2-O-sulfate stands out due to its enhanced solubility and modified biological activity compared to its parent compound, pyrogallol. The presence of the sulfate group not only improves its solubility but also influences its interaction with biological targets, making it a more versatile compound for various applications .

Propriétés

Numéro CAS |

845253-27-2 |

|---|---|

Formule moléculaire |

C6H6O6S |

Poids moléculaire |

206.18 g/mol |

Nom IUPAC |

(2,6-dihydroxyphenyl) hydrogen sulfate |

InChI |

InChI=1S/C6H6O6S/c7-4-2-1-3-5(8)6(4)12-13(9,10)11/h1-3,7-8H,(H,9,10,11) |

Clé InChI |

XADBYTWTQXSBAF-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C(=C1)O)OS(=O)(=O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

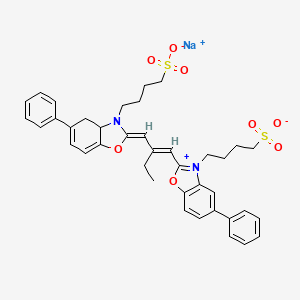

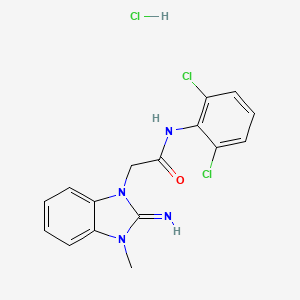

![calcium;[(Z)-1-chloroethylideneamino] N,N-dimethylcarbamate;dichloride](/img/structure/B12743863.png)

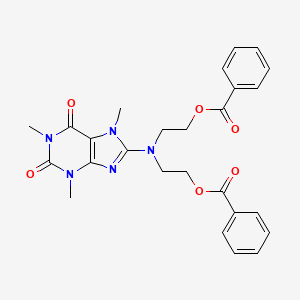

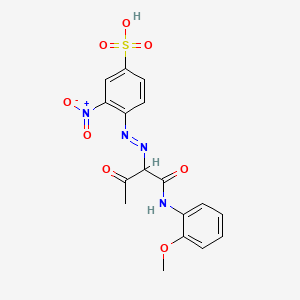

![3-benzylsulfanyl-9-chloro-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene](/img/structure/B12743872.png)

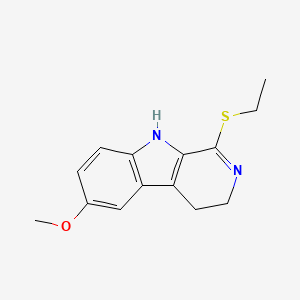

![N-tert-butyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12743918.png)